

Solubility and stability of (3,3-Difluorocyclobutyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3,3-Difluorocyclobutyl)methanamine
Cat. No.:	B1419847

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **(3,3-Difluorocyclobutyl)methanamine** hydrochloride

Introduction

(3,3-Difluorocyclobutyl)methanamine hydrochloride is a fluorinated alicyclic amine that serves as a critical building block in modern medicinal chemistry. Its unique structural motif, featuring a gem-difluorinated cyclobutane ring, imparts distinct conformational rigidity and electronic properties that are highly sought after in the design of novel therapeutic agents. The presence of fluorine atoms can significantly modulate metabolic stability, lipophilicity, and binding affinity to biological targets.^[1] As a hydrochloride salt, the compound's physicochemical properties, particularly its solubility and stability, are of paramount importance for its handling, formulation, and ultimate efficacy in drug development workflows.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of **(3,3-Difluorocyclobutyl)methanamine** hydrochloride. It is designed for researchers, chemists, and drug development professionals, offering both theoretical insights and detailed experimental protocols grounded in established regulatory frameworks. The methodologies described herein are aligned with the principles of Quality by Design (QbD), aiming to build a thorough understanding of the molecule's behavior under various conditions to facilitate robust and reliable development processes.^[2]

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its solubility and stability profiles.

Property	Value	Source
IUPAC Name	(3,3-difluorocyclobutyl)methanamine hydrochloride	PubChem[3]
CAS Number	1159813-93-0	ChemicalBook[4][5]
Molecular Formula	C ₅ H ₁₀ ClF ₂ N	PubChem[3]
Molecular Weight	157.59 g/mol	PubChem[3]
Canonical SMILES	C1C(CC1(F)F)CN.Cl	PubChem[3]
Appearance	White to off-white solid (typical)	General Knowledge

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. As a hydrochloride salt, **(3,3-Difluorocyclobutyl)methanamine** is expected to exhibit significantly higher aqueous solubility than its free base form due to the ionization of the primary amine.[6][7] The following sections detail the robust methodology for quantifying its thermodynamic solubility.

Causality Behind Experimental Design: Thermodynamic vs. Kinetic Solubility

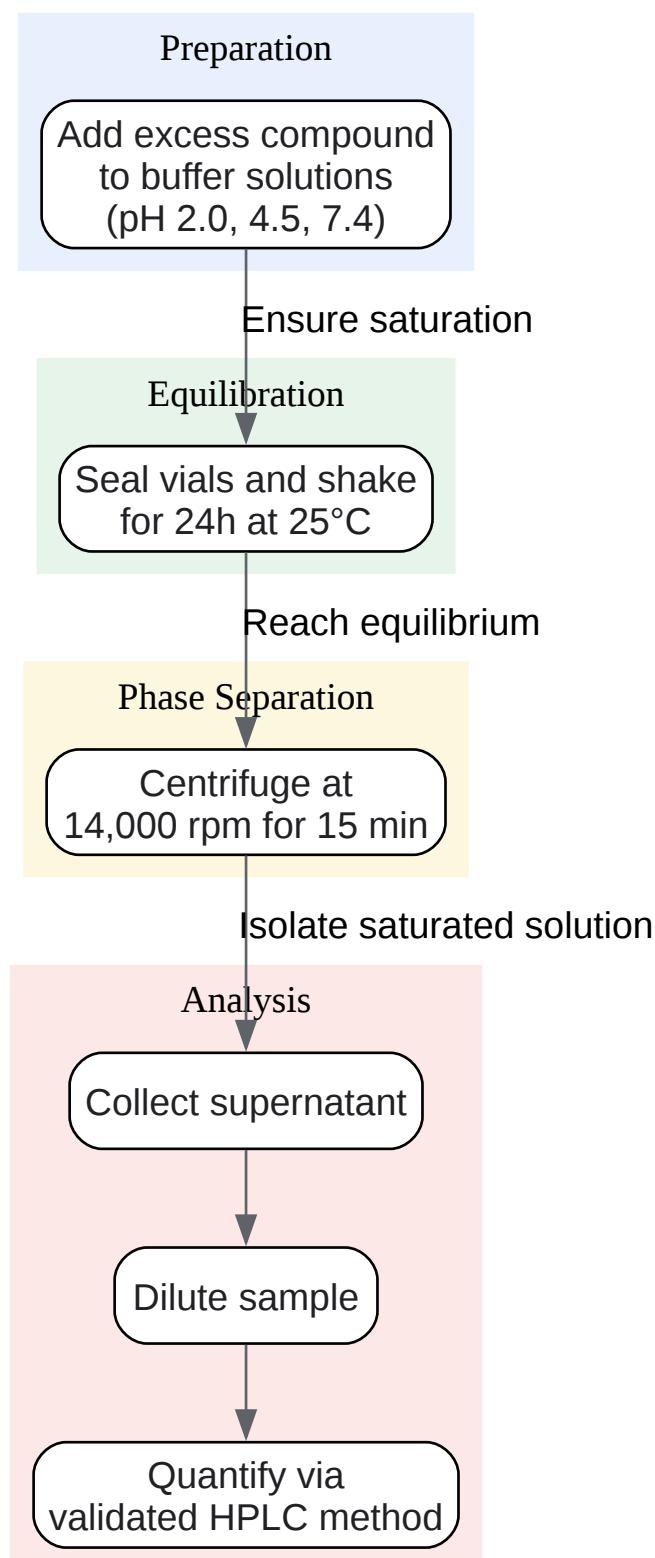
For foundational characterization, determining the thermodynamic solubility is paramount. This value represents the true equilibrium concentration of a compound in a saturated solution and is crucial for biopharmaceutical classification and formulation development.[8] While kinetic solubility assays are faster and useful for high-throughput screening, the "shake-flask" method remains the gold standard for definitive thermodynamic data.[8]

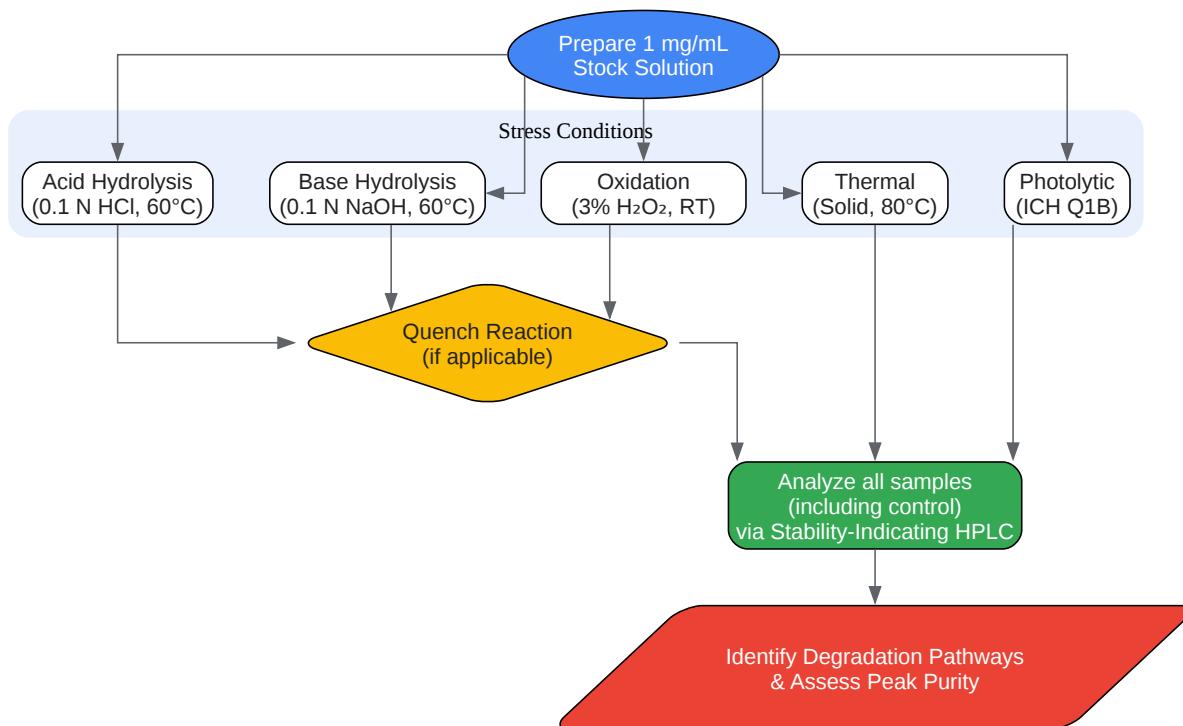
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the determination of solubility in various aqueous media, reflecting different physiological pH conditions.

Objective: To determine the equilibrium solubility of **(3,3-Difluorocyclobutyl)methanamine hydrochloride** at ambient temperature.

Materials:


- **(3,3-Difluorocyclobutyl)methanamine** hydrochloride
- Phosphate Buffered Saline (PBS), pH 7.4
- 0.01 N Hydrochloric Acid, pH 2.0
- 0.1 M Acetate Buffer, pH 4.5
- HPLC-grade water, acetonitrile, and relevant analytical standards
- Vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- Calibrated pH meter
- Validated HPLC-UV or LC-MS/MS system


Methodology:

- **Preparation:** Add an excess amount of the compound to separate vials containing a fixed volume (e.g., 2 mL) of each buffer (pH 2.0, 4.5, and 7.4). The excess solid should be clearly visible to ensure saturation.

- Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached.[8]
- Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
- Sample Collection: Carefully pipette an aliquot of the clear supernatant from each vial.
- Dilution: Dilute the supernatant with the appropriate mobile phase to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.
- pH Measurement: Measure the final pH of each saturated solution to confirm it has not shifted significantly.

Visualization: Solubility Determination Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1159813-93-0((3,3-Difluorocyclobutyl)methanamine hydrochloride) | Kuujia.com [nl.kuujia.com]
- 2. pharmtech.com [pharmtech.com]
- 3. (3,3-Difluorocyclobutyl)methanamine hydrochloride | C5H10ClF2N | CID 57415918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]
- 5. (3,3-Difluoro-cyclobutyl)MethanaMine HCl | 1159813-93-0 [chemicalbook.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. embibe.com [embibe.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- To cite this document: BenchChem. [Solubility and stability of (3,3-Difluorocyclobutyl)methanamine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1419847#solubility-and-stability-of-3-3-difluorocyclobutyl-methanamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

